

An In-depth Technical Guide to 2-(trimethylsilyl)ethanesulfonamide

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Compound of Interest

Compound Name: 2-(Trimethylsilyl)ethanesulfonamide

Cat. No.: B144012

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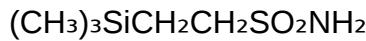
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characteristics of **2-(trimethylsilyl)ethanesulfonamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2-(trimethylsilyl)ethanesulfonamide, often abbreviated as SES-NH₂, is a versatile chemical reagent primarily utilized in organic synthesis. Its key application lies in the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group for amines. The SES group is favored for its stability across a wide range of reaction conditions and its facile, mild removal, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.^[1]

The structure of **2-(trimethylsilyl)ethanesulfonamide** features a sulfonamide functional group attached to an ethyl chain, which is in turn bonded to a trimethylsilyl group.

Molecular Structure:



Physicochemical Properties

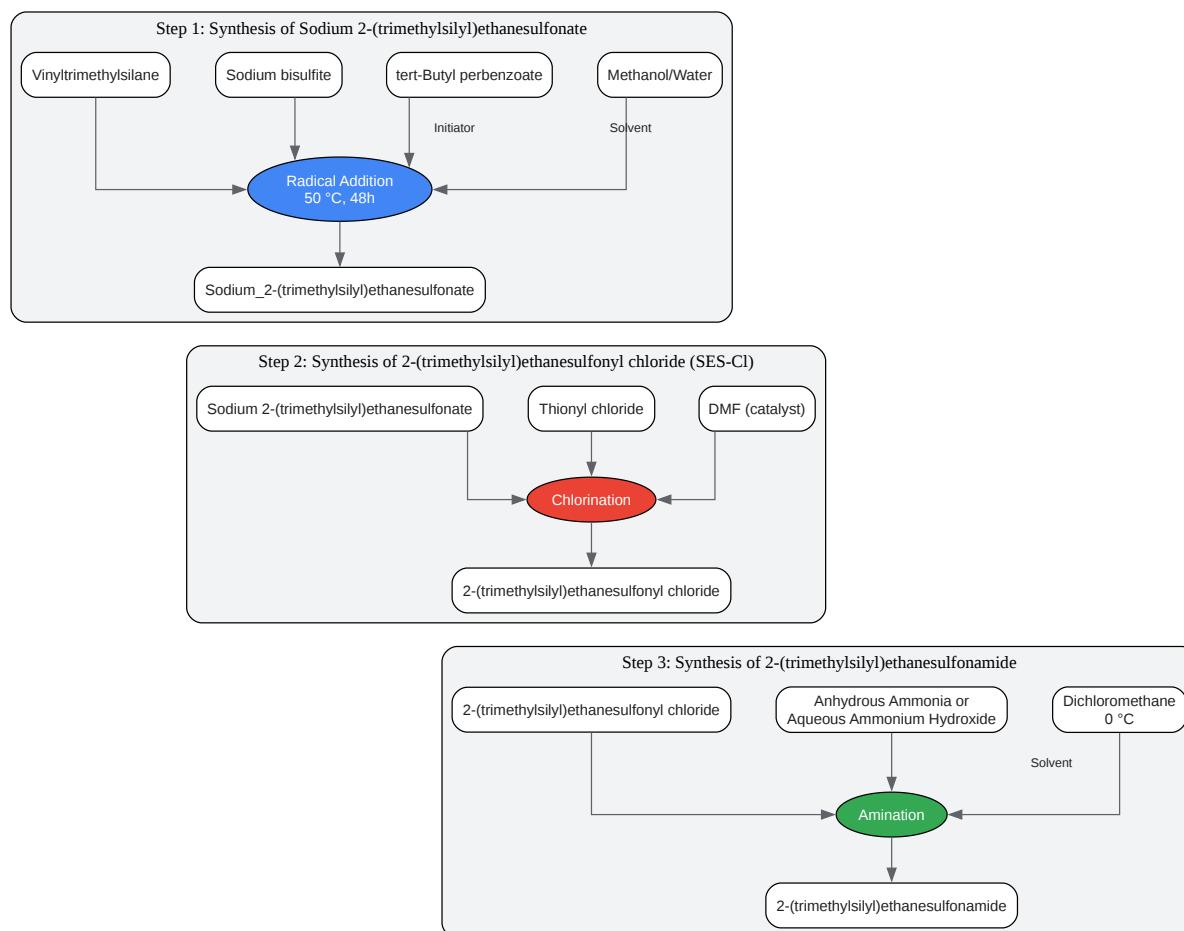
The physical and chemical properties of **2-(trimethylsilyl)ethanesulfonamide** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₅ NO ₂ SSi	
Molecular Weight	181.33 g/mol	
CAS Number	125486-96-6	
Appearance	Solid	
Melting Point	81-87 °C	
Boiling Point	253.0 ± 42.0 °C (Predicted)	
Density	1.057 ± 0.06 g/cm ³ (Predicted)	
pKa	10.99 ± 0.60 (Predicted)	
Solubility	Soluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene.	

Synthesis and Experimental Protocols

The synthesis of **2-(trimethylsilyl)ethanesulfonamide** is typically achieved through a two-step process starting from vinyltrimethylsilane. The first step involves the formation of sodium 2-(trimethylsilyl)ethanesulfonate, which is then converted to 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). The final step is the amination of SES-Cl to yield the desired product.

Synthesis Workflow



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Caption: Synthesis workflow for **2-(trimethylsilyl)ethanesulfonamide**.

Experimental Protocols

Step 1: Synthesis of Sodium 2-(trimethylsilyl)ethanesulfonate[2]

- To a 500-mL round-bottomed flask flushed with argon and equipped with a magnetic stirring bar, add vinyltrimethylsilane (28.0 mL, 181 mmol), methanol (70 mL), and tert-butyl perbenzoate (0.70 mL, 3.6 mmol).
- To this solution, add a solution of sodium bisulfite (36.1 g, 347 mmol) in 70 mL of water.
- Equip the flask with a condenser and heat the resulting suspension in an oil bath at 50°C under argon for 48 hours.
- After cooling to room temperature, concentrate the reaction mixture by rotary evaporation to remove most of the methanol.
- Filter the resulting white precipitate and wash it with methanol.
- Combine the filtrate and washings, and concentrate them further.
- Dry the resulting white solid under vacuum at 100°C for 12 hours to yield crude sodium 2-(trimethylsilyl)ethanesulfonate.

Step 2: Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)[2]

- In a flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet, place the crude sodium 2-(trimethylsilyl)ethanesulfonate from the previous step.
- Cool the flask to 0°C in an ice-water bath.
- Charge the addition funnel with thionyl chloride (80 mL, 1.10 mol) and add it dropwise to the sodium salt.
- After the addition is complete, slowly add N,N-dimethylformamide (DMF) (0.40 mL, 5.2 mmol) via syringe.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of sulfur dioxide ceases.

- Remove the excess thionyl chloride by distillation under reduced pressure.
- Purify the crude product by vacuum distillation to obtain 2-(trimethylsilyl)ethanesulfonyl chloride as a colorless liquid.

Step 3: Synthesis of **2-(trimethylsilyl)ethanesulfonamide**[3]

- Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride in dichloromethane in a flask and cool the solution to 0°C.
- Bubble anhydrous ammonia gas through the stirred solution or add concentrated ammonium hydroxide dropwise.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to afford **2-(trimethylsilyl)ethanesulfonamide** as a white solid.

Spectroscopic Properties

The following tables summarize the predicted spectroscopic data for **2-(trimethylsilyl)ethanesulfonamide** based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~ 0.1	Singlet	-	$\text{Si}(\text{CH}_3)_3$
~ 1.1	Triplet	~ 8	SiCH_2	
~ 3.2	Triplet	~ 8	SO_2CH_2	
~ 4.8	Broad Singlet	-	NH_2	
^{13}C NMR	~ -2.0	Quartet	-	$\text{Si}(\text{CH}_3)_3$
~ 15.0	Triplet	-	SiCH_2	
~ 58.0	Triplet	-	SO_2CH_2	

Infrared (IR) Spectroscopy

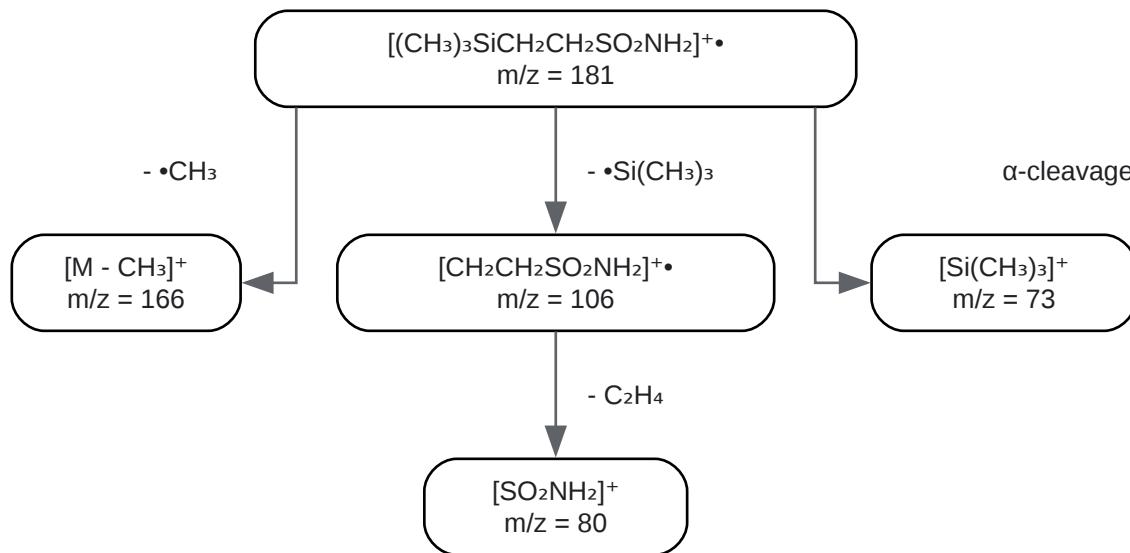
Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (asymmetric and symmetric)
2960-2850	Medium	C-H stretch (aliphatic)
1350-1310	Strong	S=O stretch (asymmetric)
1250	Strong	Si-CH ₃ symmetric deformation
1160-1140	Strong	S=O stretch (symmetric)
860-840	Strong	Si-C stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-(trimethylsilyl)ethanesulfonamide** is expected to show characteristic fragmentation patterns of both trimethylsilyl and sulfonamide moieties.

m/z	Proposed Fragment Ion
181	$[\text{M}]^{+\bullet}$
166	$[\text{M} - \text{CH}_3]^+$
106	$[\text{M} - \text{Si}(\text{CH}_3)_3]^+$
94	$[\text{CH}_2\text{CH}_2\text{SO}_2\text{NH}_2]^{+\bullet}$
80	$[\text{SO}_2\text{NH}_2]^+$
73	$[\text{Si}(\text{CH}_3)_3]^+$ (often the base peak)

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation of **2-(trimethylsilyl)ethanesulfonamide**.

Safety Information

2-(trimethylsilyl)ethanesulfonamide should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Applications in Drug Development

The primary role of **2-(trimethylsilyl)ethanesulfonamide** in drug development is as a precursor to the SES protecting group. The SES group is particularly useful for the protection of primary and secondary amines, which are common functional groups in many drug candidates.

The stability of the SES group to a variety of reaction conditions, including those that are acidic, basic, and reductive, allows for complex synthetic transformations to be carried out on other parts of the molecule without affecting the protected amine.^[1] The mild deprotection conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), ensure that sensitive functional groups elsewhere in the molecule are not compromised during the final deprotection step.^[1] This orthogonality makes the SES group a valuable asset in the multi-step synthesis of complex pharmaceutical compounds.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
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